(2Z)-2-[2-(N'-nitrocarbamimidoyl)hydrazinylidene]propanoic acid
Description
2-((E)-1-AMINO-1-{2-[(Z)-1-CARBOXYETHYLIDENE]HYDRAZINO}METHYLIDENE)-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound characterized by its unique structure, which includes both hydrazino and carboxyethylidene groups
Properties
Molecular Formula |
C4H7N5O4 |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
(2Z)-2-[[(E)-N'-nitrocarbamimidoyl]hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C4H7N5O4/c1-2(3(10)11)6-7-4(5)8-9(12)13/h1H3,(H,10,11)(H3,5,7,8)/b6-2- |
InChI Key |
ZYEAIFKKQXLETK-KXFIGUGUSA-N |
Isomeric SMILES |
C/C(=N/N/C(=N/[N+](=O)[O-])/N)/C(=O)O |
Canonical SMILES |
CC(=NNC(=N[N+](=O)[O-])N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-AMINO-1-{2-[(Z)-1-CARBOXYETHYLIDENE]HYDRAZINO}METHYLIDENE)-1-OXO-1-HYDRAZINIUMOLATE typically involves multi-step organic reactions. One common method involves the condensation of hydrazine derivatives with carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-AMINO-1-{2-[(Z)-1-CARBOXYETHYLIDENE]HYDRAZINO}METHYLIDENE)-1-OXO-1-HYDRAZINIUMOLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((E)-1-AMINO-1-{2-[(Z)-1-CARBOXYETHYLIDENE]HYDRAZINO}METHYLIDENE)-1-OXO-1-HYDRAZINIUMOLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((E)-1-AMINO-1-{2-[(Z)-1-CARBOXYETHYLIDENE]HYDRAZINO}METHYLIDENE)-1-OXO-1-HYDRAZINIUMOLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Hydrazine derivatives: Compounds with similar hydrazino groups.
Carboxyethylidene derivatives: Compounds with similar carboxyethylidene groups.
Uniqueness
2-((E)-1-AMINO-1-{2-[(Z)-1-CARBOXYETHYLIDENE]HYDRAZINO}METHYLIDENE)-1-OXO-1-HYDRAZINIUMOLATE is unique due to its combination of both hydrazino and carboxyethylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
